molecular formula C12H25N3 B038410 1-(3-Piperidinopropyl)piperazine CAS No. 111594-93-5

1-(3-Piperidinopropyl)piperazine

Cat. No. B038410
CAS RN: 111594-93-5
M. Wt: 211.35 g/mol
InChI Key: BUNQOMWDCRZFPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves C–H functionalization of the carbon atoms of the piperazine ring .


Molecular Structure Analysis

The molecular structure of 1-(3-Piperidinopropyl)piperazine is not explicitly mentioned in the sources retrieved .


Chemical Reactions Analysis

The specific chemical reactions involving 1-(3-Piperidinopropyl)piperazine are not detailed in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Piperidinopropyl)piperazine are not explicitly mentioned in the sources retrieved .

Scientific Research Applications

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in drug design and occupy a significant role in the pharmaceutical industry. The compound can serve as a precursor in the synthesis of various biologically active piperidines, which are present in more than twenty classes of pharmaceuticals .

Advances in Pharmacological Applications

The piperidine moiety is a common feature in many pharmacologically active compounds. Research into 1-(3-Piperidinopropyl)piperazine can lead to the discovery and biological evaluation of potential drugs, particularly those targeting central nervous system disorders due to the compound’s ability to cross the blood-brain barrier .

C–H Functionalization in Drug Discovery

Recent advances in C–H functionalization of piperazine rings have opened new avenues for the structural diversification of drug molecules. This compound can be utilized in such reactions to create novel piperazine derivatives with improved pharmacological profiles .

Development of Dual-Acting Compounds

Structural insights into piperazine and piperidine derivatives have shown their potential as dual-acting compounds, acting on multiple receptors such as histamine H3 and sigma-1 receptors. This can lead to the development of new therapeutics with enhanced efficacy and reduced side effects .

Antinociceptive Properties

Research into piperazine and piperidine derivatives has identified compounds with promising antinociceptive properties, which could be used in pain management. The compound could be a key intermediate in the synthesis of such analgesics .

Antimicrobial Polymer Synthesis

Piperazine derivatives have been used in the synthesis of antimicrobial polymers. The compound’s structural flexibility allows it to be incorporated into polymers that exhibit significant antimicrobial activity, which can be applied in medical devices and coatings .

Alkaloid Synthesis

Piperidine derivatives are also found in alkaloids, which have various pharmacological effects. The compound can be used in the synthesis of alkaloid structures, contributing to the study of natural products and their applications .

Drug Solubility and Bioavailability Enhancement

The presence of piperazine and piperidine moieties in drug molecules can enhance water solubility and bioavailability. This compound’s structural features make it a valuable asset in modifying drug candidates to improve their pharmacokinetic properties .

Safety and Hazards

The safety and hazards associated with 1-(3-Piperidinopropyl)piperazine are not detailed in the sources retrieved .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra. Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .

properties

IUPAC Name

1-(3-piperidin-1-ylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-2-7-14(8-3-1)9-4-10-15-11-5-13-6-12-15/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNQOMWDCRZFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371947
Record name 1-[3-(Piperidin-1-yl)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Piperidinopropyl)piperazine

CAS RN

111594-93-5
Record name 1-[3-(Piperidin-1-yl)propyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 111594-93-5
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